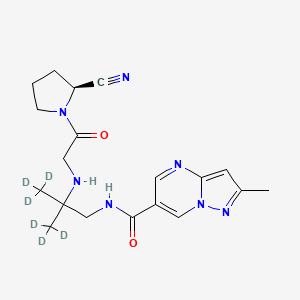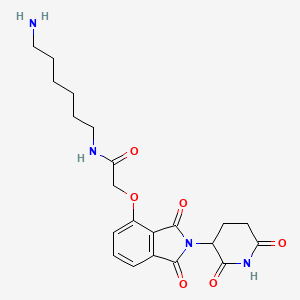
Thalidomide-O-amido-C6-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Thalidomide-O-amido-C6-NH2 is synthesized by incorporating a Thalidomide-based cereblon ligand with a linker . The synthetic route involves the reaction of Thalidomide with an amido-C6 linker under specific conditions to form the conjugate. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Thalidomide-O-amido-C6-NH2 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .
科学研究应用
Thalidomide-O-amido-C6-NH2 has a wide range of scientific research applications, including:
作用机制
Thalidomide-O-amido-C6-NH2 exerts its effects by binding to cereblon, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) . This binding induces the recruitment of non-native substrates to CRL4 cereblon, leading to their subsequent degradation via the ubiquitin-proteasome system . The molecular targets and pathways involved include the selective degradation of specific proteins, which can modulate various cellular processes .
相似化合物的比较
Similar Compounds
Thalidomide-O-amido-C6-NH2 TFA: A similar compound that incorporates a Thalidomide-based cereblon ligand and a linker, used in the synthesis of PROTACs.
Thalidomide-NH-C6-NH2 hydrochloride: Another synthesized E3 ligase ligand-linker conjugate with similar applications.
Pomalidomide-C6-NH2 hydrochloride: A compound that incorporates a Pomalidomide-based cereblon ligand and linker, used in PROTAC technology.
Uniqueness
This compound is unique due to its specific linker and cereblon ligand combination, which provides distinct binding properties and degradation capabilities compared to other similar compounds . This uniqueness makes it a valuable tool in the development of targeted protein degradation therapies .
属性
分子式 |
C21H26N4O6 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
N-(6-aminohexyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C21H26N4O6/c22-10-3-1-2-4-11-23-17(27)12-31-15-7-5-6-13-18(15)21(30)25(20(13)29)14-8-9-16(26)24-19(14)28/h5-7,14H,1-4,8-12,22H2,(H,23,27)(H,24,26,28) |
InChI 键 |
CLCAGXGZYYPIPR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-[4-[(1S,13S)-3-amino-7-chloro-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-15-yl]butyl]triazol-4-yl]-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B12418249.png)
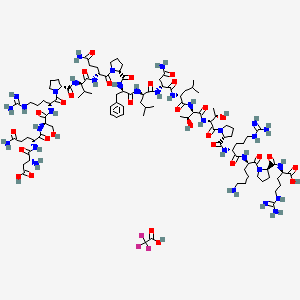
![1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]](/img/structure/B12418261.png)
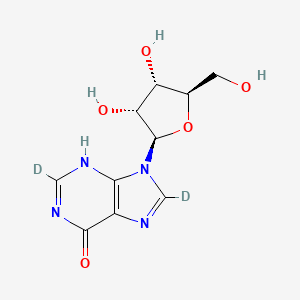
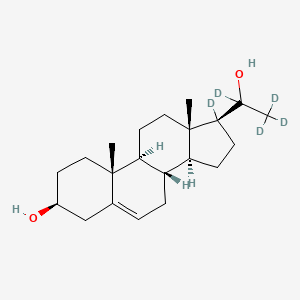
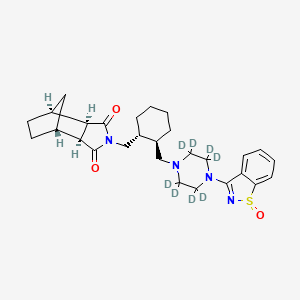


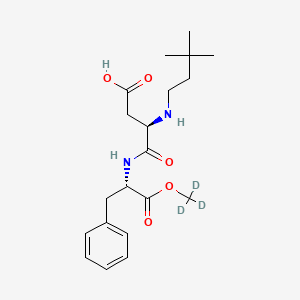
![3-[4-(7-methoxy-1-oxo-2,3-dihydro-1H-isoindol-4-yl)phenyl]-1-(3-methylphenyl)urea](/img/structure/B12418304.png)
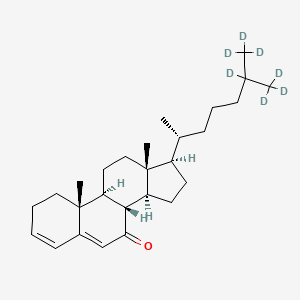
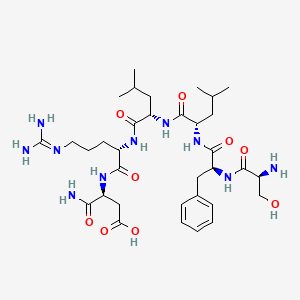
![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12418315.png)
